2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate
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Overview
Description
2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate is a complex organic compound that features a combination of functional groups, including an amine, a carbamate, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate typically involves multiple steps. One common route includes the reaction of 3-aminopropylamine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with ethane sulfonyl chloride to introduce the sulfonyl group. Finally, the product is treated with hydrogen carbonate to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso derivatives, while reduction of the carbamate group can produce primary amines.
Scientific Research Applications
2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Aminopropyl)carbamoyl]benzoic acid
- 2-[(3-Aminopropyl)({2-[(butylcarbamoyl)oxy]ethyl})amino]ethyl N-butylcarbamate
Uniqueness
Compared to similar compounds, 2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carbamate and sulfonyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
917607-63-7 |
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Molecular Formula |
C9H18N2O7S |
Molecular Weight |
298.32 g/mol |
IUPAC Name |
2-[2-(3-aminopropylcarbamoyloxy)ethylsulfonyl]ethyl hydrogen carbonate |
InChI |
InChI=1S/C9H18N2O7S/c10-2-1-3-11-8(12)17-4-6-19(15,16)7-5-18-9(13)14/h1-7,10H2,(H,11,12)(H,13,14) |
InChI Key |
KERSQZDAETZDAS-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNC(=O)OCCS(=O)(=O)CCOC(=O)O |
Origin of Product |
United States |
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